molecular formula C12H13NO3 B12082158 3-(Cyclobutylcarbamoyl)benzoic acid

3-(Cyclobutylcarbamoyl)benzoic acid

Cat. No.: B12082158
M. Wt: 219.24 g/mol
InChI Key: CWGBJPLDMTUUKI-UHFFFAOYSA-N
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Description

3-(Cyclobutylcarbamoyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid core with a cyclobutylcarbamoyl group attached to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylcarbamoyl)benzoic acid typically involves the following steps:

    Formation of the Cyclobutylcarbamoyl Group: This can be achieved by reacting cyclobutylamine with a suitable acylating agent, such as an acid chloride or anhydride, to form the cyclobutylcarbamoyl intermediate.

    Attachment to Benzoic Acid: The cyclobutylcarbamoyl intermediate is then reacted with benzoic acid or a benzoic acid derivative under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid core or the cyclobutylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or alcohols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Cyclobutylcarbamoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with similar structural features but lacking the cyclobutylcarbamoyl group.

    Cyclobutylcarbamoyl Derivatives: Compounds with the cyclobutylcarbamoyl group attached to different aromatic or aliphatic cores.

Uniqueness

3-(Cyclobutylcarbamoyl)benzoic acid is unique due to the presence of both the benzoic acid core and the cyclobutylcarbamoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-(cyclobutylcarbamoyl)benzoic acid

InChI

InChI=1S/C12H13NO3/c14-11(13-10-5-2-6-10)8-3-1-4-9(7-8)12(15)16/h1,3-4,7,10H,2,5-6H2,(H,13,14)(H,15,16)

InChI Key

CWGBJPLDMTUUKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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